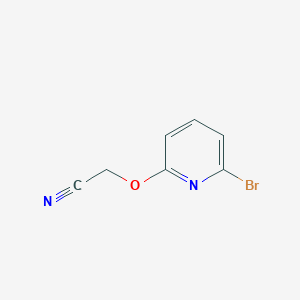

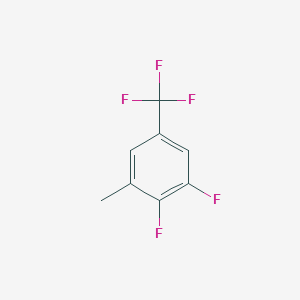

![molecular formula C11H24Cl2N2O B1398230 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1220034-53-6](/img/structure/B1398230.png)

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Vue d'ensemble

Description

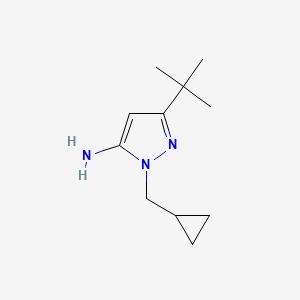

“1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1220034-53-6 . It has a molecular weight of 271.23 . The IUPAC name for this compound is 1-(2-(piperidin-3-yl)ethyl)pyrrolidin-3-ol dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C11H24Cl2N2O . It has a molecular weight of 271.23 .Applications De Recherche Scientifique

Enzyme Inhibition and Drug Development

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various chemical groups such as pyrrolidines, highlights the continuous search for new compounds that can regulate enzymes involved in metabolic diseases like type 2 diabetes mellitus. The review by Mendieta, Tarragó, and Giralt (2011) outlines the importance of identifying molecules that selectively inhibit specific enzymatic actions without affecting other physiological processes, offering a glimpse into how compounds similar to "1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride" might be applied in therapeutic contexts Mendieta, Tarragó, & Giralt, 2011.

Phytotherapy and Natural Product Research

The potential of Piper spp. in developing treatments for leishmaniasis, as discussed by Peixoto et al. (2021), underscores the value of natural products in discovering novel therapeutic agents. The review emphasizes the leishmanicidal activity of compounds from Piper species, suggesting a framework for exploring other similar compounds for antiparasitic and antimicrobial applications Peixoto et al., 2021.

Chemical Inhibitors and Metabolism

The work by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes illustrates the complexity of drug metabolism and the role of specific inhibitors in deciphering the involvement of various CYP isoforms. This research can inform the development of compounds that modulate metabolic pathways with precision, potentially including the metabolism of "this compound" Khojasteh et al., 2011.

Catalysis and Synthetic Chemistry

Investigations into hybrid catalysts for synthesizing pyranopyrimidine scaffolds, as reviewed by Parmar, Vala, and Patel (2023), demonstrate the role of innovative catalytic methods in creating complex organic compounds. Such research could offer pathways for synthesizing and modifying compounds like "this compound" for specific scientific and therapeutic purposes Parmar, Vala, & Patel, 2023.

Safety and Hazards

Orientations Futures

While specific future directions for “1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” are not mentioned in the available resources, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(2-piperidin-3-ylethyl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNTXLXUCDXVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCN2CCC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

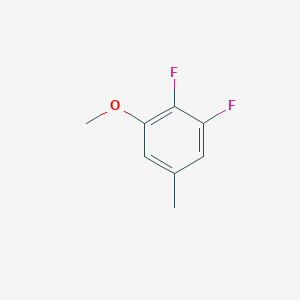

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

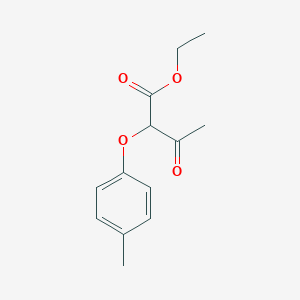

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)

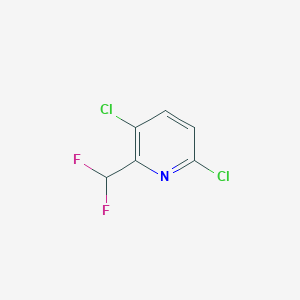

![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)

![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)